molecular formula C25H22N4O4 B2698500 (E)-3-(4-(benzyloxy)phenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 354761-33-4

(E)-3-(4-(benzyloxy)phenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2698500
M. Wt: 442.475
InChI Key: CEAPJFYLMDSGEP-CVKSISIWSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its functional groups, stereochemistry, and any notable structural features.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Structural Analysis

Compounds related to "(E)-3-(4-(benzyloxy)phenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide" have been synthesized and characterized to understand their structure-property relationships. For instance, Karrouchi et al. (2021) synthesized (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide and conducted molecular docking studies indicating potential anti-diabetic properties. The compound was characterized by various spectroscopic methods, confirming its (E)-configuration and providing insights into its stability and reactivity in different media (Karrouchi et al., 2021).

Molecular Docking and Biological Evaluation

Molecular docking studies have been employed to predict the interaction of similar compounds with biological targets. The synthesized compounds have shown potential in binding to proteins relevant to diseases like diabetes, suggesting their utility in designing new therapeutic agents. This approach helps in understanding the bioactivity of these compounds and their potential as lead molecules in drug discovery.

Corrosion Inhibition

Research on carbohydrazide-pyrazole compounds has also explored their utility in corrosion protection. Paul et al. (2020) investigated the corrosion protection behavior of similar compounds on mild steel in acidic solutions, finding high inhibition efficiency and suggesting the formation of protective layers on metal surfaces. This application demonstrates the diverse utility of these compounds beyond pharmaceuticals, highlighting their potential in materials science and engineering (Paul et al., 2020).

Antimicrobial Activity

Compounds with the pyrazole carbohydrazide moiety have been synthesized and tested for antimicrobial activity. The synthesis of novel quinazolinone derivatives and their evaluation against a range of microbial species showcases the potential of these compounds in addressing bacterial infections and exploring new antibiotics (Habib et al., 2013).

Safety And Hazards

This involves looking at the compound’s safety profile, including its toxicity, any hazards it presents, and how to handle and store it safely.


Future Directions

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properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-32-24-13-18(7-12-23(24)30)15-26-29-25(31)22-14-21(27-28-22)19-8-10-20(11-9-19)33-16-17-5-3-2-4-6-17/h2-15,30H,16H2,1H3,(H,27,28)(H,29,31)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAPJFYLMDSGEP-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-(benzyloxy)phenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

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